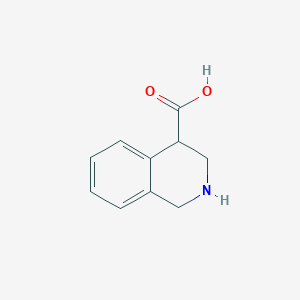

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

Description

Historical Context of Tetrahydroisoquinoline Research

Tetrahydroisoquinoline research has roots dating back to the early identification of isoquinoline alkaloids in natural sources. The parent compound, tetrahydroisoquinoline (THIQ), with chemical formula C₉H₁₁N, is derived from isoquinoline through hydrogenation and exists as a colorless viscous liquid miscible with most organic solvents. Early synthetic approaches to isoquinolines, the precursors to THIQs, involved methods such as condensation of cinnamaldehyde with hydroxylamine to form oximes, followed by treatment with phosphorus pentoxide.

The 1960s and 1970s marked significant advances in THIQ research when Virginia E. Davis and Michael J. Walsh discovered that THIQs could be produced endogenously in mammalian brains when acetaldehyde (a metabolite of alcohol) combined with dopamine. This finding sparked interest in the potential role of THIQs in neurological conditions, particularly alcoholism, though this specific theory has since been largely discredited. Nevertheless, the endogenous production of neurotoxic THIQ derivatives continues to be investigated as potential contributors to conditions such as Parkinson's disease.

The specific research on this compound emerged more recently as chemists sought to expand the structural diversity of THIQ derivatives and explore structure-activity relationships. Modern synthetic approaches, including stereoselective methods for producing optically pure THIQ carboxylic acids, have significantly advanced the field, enabling more detailed investigations of their properties and potential applications.

Position-Specific Carboxylation: The 4-Position Significance

The position of the carboxylic acid group on the THIQ scaffold significantly influences both physical properties and biological activities. This compound features carboxylation at position 4, creating a distinct spatial arrangement compared to its more commonly studied isomers, particularly the 3-carboxylic acid variant.

This 4-position carboxylation creates unique steric and electronic effects that determine how the molecule interacts with biological targets. The carboxylic acid group at this position can participate in hydrogen bonding and ionic interactions with proteins and receptors, potentially enhancing binding affinity and selectivity in biological systems. The proximity of the carboxylic acid to the aromatic ring also affects the compound's acid-base properties and reactivity patterns.

Table 1 compares key properties of isomeric tetrahydroisoquinoline carboxylic acids, highlighting the structural differences and their potential implications:

The specific position of carboxylation also affects chemical transformations. The 4-position provides distinct opportunities for further functionalization that may not be available or may proceed differently with other isomers. This positional isomerism exemplifies the concept of bioisosterism in medicinal chemistry, where structural modifications at specific positions can significantly alter pharmacological profiles.

Structural Relationship to Other THIQ Derivatives

This compound belongs to a broader family of THIQ derivatives with diverse structural features and properties. Understanding these structural relationships provides valuable insights for designing new compounds with desired properties.

Table 2: Physical and Chemical Properties of this compound

Several related THIQ derivatives illustrate the structural versatility of this scaffold. One closely related compound is 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (C₁₁H₁₁NO₃), which maintains the 4-carboxylic acid group but introduces methylation at the nitrogen (position 2) and an oxo group at position 1. This N-methylation and carbonyl addition significantly alter the compound's electronic properties and hydrogen-bonding capabilities, potentially affecting its biological activity profile.

More complex derivatives include 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which introduces a bromine substituent at position 5 and relocates the carboxylic acid to position 1. This compound has been investigated for antimicrobial and anticancer properties, demonstrating how structural modifications of the THIQ core can lead to diverse biological activities.

Table 3: Selected THIQ Derivatives and Their Properties

The comparison with natural products is particularly enlightening. Tylophorinicine (C₂₄H₂₇NO₅), reported in Vincetoxicum indicum and Telosma pallida, incorporates the THIQ motif into a more complex molecular architecture. With a molecular weight of 409.48 g/mol, this compound exemplifies how the THIQ scaffold can be integrated into complex bioactive alkaloids with potential therapeutic applications.

Research Importance Within Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its structural features to its role as a synthetic intermediate and potential pharmacological agent. The THIQ scaffold has garnered substantial attention in the scientific community due to its presence in bioactive natural products and its diverse biological activities.

In synthetic chemistry, this compound serves as a valuable building block. The carboxylic acid functionality provides a reactive handle for diverse transformations, enabling the construction of more complex molecules. These synthetic capabilities make it an important intermediate in the synthesis of natural products and pharmaceutical compounds with potential therapeutic applications.

Table 4: Synthetic Methods for THIQ Derivatives

Recent advances in stereoselective synthesis have particularly enhanced the research value of THIQ derivatives. The development of chemoenzymatic approaches employing D-amino acid oxidase from Fusarium solani M-0718 (FsDAA0) has enabled the deracemization of racemic carboxyl-substituted tetrahydroisoquinolines with excellent enantiomeric excess values (up to >99%). This emphasis on stereochemical control reflects the importance of spatial arrangement in determining biological activity and illustrates the sophisticated synthetic methodologies now available for accessing these compounds.

The research importance of this compound is further underscored by its potential medicinal applications. THIQ-based compounds have demonstrated activities against various infective pathogens and neurodegenerative disorders. The structural similarity to neurotransmitters like dopamine may explain some of the neurological effects observed with certain THIQ derivatives, suggesting potential applications in treating central nervous system disorders.

Recent advances in the total synthesis of THIQ natural products have further highlighted the significance of these compounds in heterocyclic chemistry. The development of novel synthetic designs and modern chemical methodologies has facilitated the synthesis of THIQ alkaloids with intricate structural features and functionalities, opening new avenues for drug discovery and development.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNKRPSOIPMUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578770 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-19-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most direct route to Tic-4-COOH involves the use of homophthalic anhydride as a starting material. In a representative procedure, homophthalic anhydride reacts with a substituted benzylamine derivative under acidic conditions to form a tricyclic intermediate. For example, Guy et al. demonstrated that heating homophthalic anhydride with 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-amine in concentrated acetic acid induces cyclization, yielding a mixture of cis- and trans-diastereomers of 3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

Key Steps:

-

Cyclization : The amine nucleophile attacks the electrophilic carbonyl of homophthalic anhydride, followed by intramolecular lactam formation.

-

Diastereomer Separation : Chromatographic resolution of cis and trans isomers using chloroform/ethanol/formic acid (10:0.3:0.1).

-

Hydrolysis : Basic hydrolysis of the lactam intermediate to yield the carboxylic acid.

Fluorination and Functionalization

A notable variant involves the introduction of a fluorine atom at the 4-position. Treatment of the tert-butyl ester-protected intermediate with N-fluorobenzenesulfonimide (NFSI) and lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) facilitates electrophilic fluorination, producing 4-fluoro-Tic-4-COOH derivatives. Subsequent acidic hydrolysis removes the tert-butyl group, yielding the final product with high regiochemical fidelity.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HOAc, 393 K, 4 h | 55 |

| Fluorination | NFSI, LiHMDS, THF, 301 K, 40 h | 62 |

| Hydrolysis | H₃PO₄, CH₃CN, 323 K, 4 d | 36 |

Adaptations of Classical Cycloaddition Strategies

Diels-Alder Cycloaddition

While cycloaddition methods are more commonly employed for 1- and 3-carboxylic acid derivatives, theoretical adaptations for the 4-position have been proposed. For instance, Schiff base -derived dienes could undergo [4+2] cycloaddition with electron-deficient dienophiles to construct the tetrahydroisoquinoline core. However, regioselective placement of the carboxylic acid at the 4-position remains experimentally unverified.

Enyne Metathesis

Enyne metathesis reactions using Grubbs catalysts offer a potential pathway to functionalize the 4-position. Substrates such as N-propargyl-α-amino acid esters could undergo ring-closing metathesis to form the tetrahydroisoquinoline skeleton, though this approach currently lacks empirical validation for Tic-4-COOH.

Biocatalytic and Enzymatic Approaches

Kinetic Resolution Using Oxidoreductases

Although no direct enzymatic methods for Tic-4-COOH are reported, analogous strategies for 1- and 3-carboxylic acids suggest feasibility. For example, D-amino acid oxidase (DAAO) from Fusarium solani has been used to deracemize racemic tetrahydroisoquinoline-1- and -3-carboxylic acids with >99% enantiomeric excess (ee). A similar oxidase could theoretically resolve 4-carboxylic acid racemates if substrate specificity permits.

Immobilized Lipase Catalysis

A patent-pending method employs immobilized lipase in a circulating fluidized bed reactor to enantioselectively hydrolyze racemic esters of Tic-1-carboxylic acid . Adaptation to the 4-position would require designing ester substrates with the carboxylic acid at C4, followed by enzymatic resolution.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

THIQ serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders, including depression and anxiety. Studies have shown that THIQ analogs exhibit diverse biological activities against various pathogens and neurodegenerative diseases.

Case Study: Anti-Cancer Activity

Research indicates that specific THIQ derivatives demonstrate anti-proliferative effects against cancer cells. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed that showed binding affinities to Bcl-2 proteins, which are vital in regulating apoptosis in cancer cells. These compounds were found to induce apoptosis in Jurkat cells in a dose-dependent manner .

Neuroscience Research

In neuroscience, THIQ is utilized to study neurotransmitter systems. Its role as a building block allows researchers to design compounds that can modulate neurotransmitter activity, aiding in the understanding of mental health disorders.

Data Table: Neurotransmitter Modulation

| Compound | Target Neurotransmitter | Effect |

|---|---|---|

| THIQ Derivative A | Dopamine | Inhibition |

| THIQ Derivative B | Serotonin | Enhancement |

Organic Synthesis

THIQ acts as a versatile building block in organic chemistry. Its unique structure facilitates the synthesis of complex molecules with potential therapeutic effects.

Synthetic Pathways

Recent advancements have demonstrated efficient synthetic routes for producing optically pure THIQ derivatives using chemoenzymatic methods. For example, the use of D-amino acid oxidase has allowed for high enantiomeric excess values (>99%) in the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids .

Biochemical Applications

THIQ is employed in designing enzyme inhibitors aimed at treating diseases associated with enzyme dysfunctions. Its structural properties make it suitable for developing inhibitors with high specificity and potency.

Example: Enzyme Inhibition

A study highlighted the development of enzyme inhibitors derived from THIQ that target specific pathways involved in neurodegenerative diseases .

Material Science

In material science, THIQ is investigated for its potential use in developing new materials for sensors and electronics. Its unique chemical properties may lead to advancements in creating functional materials with enhanced performance characteristics.

Research Insights

Research has indicated that THIQ derivatives can be incorporated into polymer matrices to improve electronic properties and sensor responsiveness .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, derivatives of this compound have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound binds to the PD-1/PD-L1 proteins, preventing their interaction and thereby enhancing the immune response against tumor cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers: C3 vs. C4 Carboxylic Acid Derivatives

The position of the carboxylic acid group on the THIQ scaffold significantly impacts molecular properties:

Key Differences :

- THIQ-3-COOH (Tic): A phenylalanine analog with demonstrated roles in constraining peptide conformations. Its C3-carboxylic acid group disrupts DOR agonism by sterically hindering receptor interactions .

- THIQ-4-COOH : The C4-carboxylic acid may enable distinct metal-coordination behavior (unlike Tic’s transition-metal complexes ) and altered pharmacokinetics due to polarity differences.

Substituent Effects: Alkyl, Aryl, and Heterocyclic Modifications

Derivatives with substituents on the THIQ core exhibit varied bioactivity and physicochemical traits:

Trends :

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability.

- Bulky substituents (e.g., p-tolyl) enhance receptor selectivity but complicate synthesis .

Opioid Receptor Modulation

- THIQ-3-COOH (Tic) : Incorporation into peptides reduces DOR agonism by restricting conformational flexibility, favoring antagonist profiles .

- THIQ-4-COOH: Limited data exist, but positional isomerism may enable novel interactions with opioid or enzymatic targets.

Enzyme Inhibition

THIQ-3-COOH derivatives act as inhibitors of angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), attributed to their ability to chelate zinc ions in active sites .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

THIQ-4-CA belongs to the isoquinoline alkaloids, which are known for their wide range of biological activities. The compound's structure allows for various modifications that can enhance its pharmacological properties. Recent studies have highlighted its potential in treating infectious diseases and neurodegenerative disorders.

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit potent activity against a variety of pathogens. A study demonstrated that THIQ-based compounds possess significant antibacterial and antifungal properties. These compounds were effective against resistant strains of bacteria and fungi, showcasing their potential as new antimicrobial agents .

Antimalarial Activity

THIQ-4-CA analogs have shown promising results in antimalarial drug discovery. Various studies reported that specific THIQ derivatives exhibited strong activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis indicated that modifications at the C-4 position significantly influenced potency against malaria .

Antiviral Activity

Recent investigations have also explored the antiviral potential of THIQ derivatives. Certain compounds demonstrated effectiveness against human coronaviruses, particularly strains 229E and OC-43. The antiviral activity was attributed to the ability of these compounds to interfere with viral replication mechanisms .

Anticancer Properties

The anticancer activity of THIQ-4-CA has been a focal point in several studies. Compounds derived from THIQ have been shown to induce apoptosis in cancer cells through inhibition of Bcl-2 family proteins, which play a crucial role in regulating cell death. For instance, a study reported that specific THIQ derivatives could induce caspase activation and exhibit anti-proliferative effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is essential for optimizing their biological activity. Key findings include:

- Substituents at C-3 and C-4 : Modifications at these positions significantly affect the biological activity. For example, the presence of certain aromatic groups at C-4 has been linked to enhanced potency against malaria .

- Chirality : Enantiomeric forms of THIQ compounds often display different biological activities. Studies have shown that specific enantiomers possess superior efficacy in various assays .

Case Studies

- Antimalarial Screening : A series of THIQ derivatives were synthesized and screened for antimalarial activity. The most potent compounds were identified as having a 2-thienyl substituent at C-3 and an isobutyl group at N-2, achieving EC50 values below 500 nM against resistant strains .

- Anticancer Research : In vitro assays demonstrated that certain THIQ derivatives could inhibit cancer cell growth by targeting the Bcl-2 protein. One compound showed a Ki value of 5.2 µM against Bcl-2, indicating strong binding affinity and potential for further development as an anticancer agent .

Data Tables

| Activity | Compound | EC50/IC50 | Mechanism |

|---|---|---|---|

| Antimicrobial | Various THIQ Derivatives | Varies | Disruption of cell wall synthesis |

| Antimalarial | THIQ Analog 1 | <500 nM | Inhibition of P. falciparum growth |

| Antiviral | THIQ Derivative A | IC50 = 20 µM | Inhibition of viral replication |

| Anticancer | THIQ Derivative B | Ki = 5.2 µM | Bcl-2 inhibition |

Q & A

Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives, and how are they characterized?

The multicomponent Castagnoli-Cushman reaction is a key method for synthesizing substituted derivatives. For example, trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid was synthesized via a three-step process involving imine-anhydride cyclization, yielding a yellow solid (mp 102.4–105.3°C). Characterization typically employs NMR (e.g., δ 3.45–4.20 ppm for methoxy and benzyl protons) and NMR (e.g., δ 170–175 ppm for carboxylic acid carbonyls). Purification involves recrystallization or chromatography .

Q. How should researchers handle and store this compound to ensure lab safety?

Safety protocols include:

- Handling : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors; work in a fume hood.

- Storage : Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Monitor for electrostatic discharge risks.

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .

Q. What nomenclature challenges exist for this compound, and how can researchers address them?

The compound has multiple aliases (e.g., 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-; CAS 13337-69-4). To avoid confusion, cross-reference CAS numbers and use IUPAC naming in publications. Databases like PubChem or Reaxys can resolve discrepancies .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in synthesizing chiral 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids?

Diastereoselectivity can be controlled via:

- Steric and electronic effects : Bulky substituents (e.g., 4-methoxyphenyl) at position 3 bias the transition state during cyclization.

- Catalysis : Chiral Brønsted acids or metal complexes (e.g., Cu(I)) can induce asymmetry in imine-anhydride reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve stereochemical outcomes by stabilizing intermediates .

Q. How do structural modifications at positions 2, 3, or 6 influence the compound’s bioactivity?

- Position 2 : Introducing electron-withdrawing groups (e.g., bromo) enhances metabolic stability.

- Position 3 : Aryl substituents (e.g., 4-bromophenyl) improve binding to enzyme active sites, as seen in hypoglycemic agent studies.

- Position 6 : Hydroxyl or methoxy groups increase solubility and mimic tyrosine residues in peptide analogs, useful in opioid receptor studies .

Q. What mechanistic insights explain contradictory data in the compound’s stability under acidic conditions?

Contradictions arise from substituent-dependent ring-opening reactions. For example:

- Electron-donating groups (e.g., methoxy) stabilize the tetrahydroisoquinoline core via resonance.

- Electron-withdrawing groups (e.g., nitro) promote retro-aza-Michael reactions, leading to degradation. Stability assays (e.g., HPLC monitoring at pH 1–3) and DFT calculations can resolve these discrepancies .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.